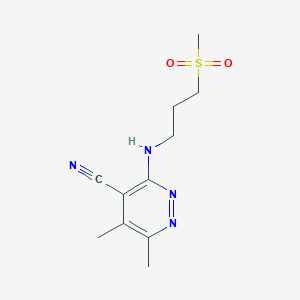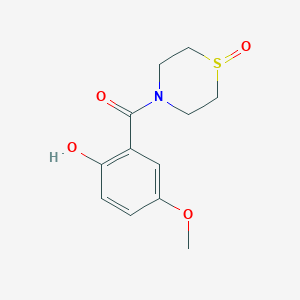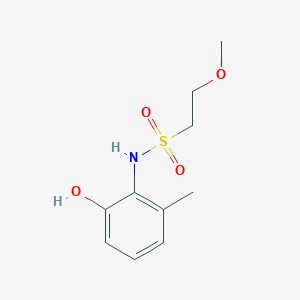![molecular formula C15H19NO4S B7588571 3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is also known as MTSET, and its chemical formula is C13H19NO4S.
Mécanisme D'action
MTSET is a thiol-reactive compound that can modify cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the protein's function. The modification can be reversible or irreversible, depending on the specific cysteine residue and the experimental conditions. MTSET can also affect the redox state of cysteine residues and the protein's interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTSET depend on the specific protein being modified. MTSET has been shown to affect the function of ion channels, transporters, and enzymes. For example, MTSET can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by modifying a cysteine residue in the channel's pore. MTSET can also modify the activity of the Na+/K+-ATPase transporter by modifying a cysteine residue in the transporter's transmembrane domain.
Avantages Et Limitations Des Expériences En Laboratoire
MTSET has several advantages for scientific research. It is a relatively small molecule that can easily penetrate cells and interact with proteins. It is also a specific reagent that can target cysteine residues in proteins. However, there are some limitations to using MTSET. The modification of cysteine residues can alter the protein's function in unpredictable ways, and the effects may not be relevant to the protein's natural function. Additionally, the modification can be irreversible, which can limit the ability to study the protein's function in its natural state.
Orientations Futures
There are several future directions for research on MTSET. One potential area of study is the development of more specific and reversible reagents for protein modification. Another area of study is the use of MTSET in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete understanding of protein structure and function. Additionally, MTSET can be used to study the effects of oxidative stress on proteins and cells, which may have implications for various diseases and aging. Finally, MTSET can be used to study the effects of environmental toxins on proteins and cells, which may provide insights into the mechanisms of toxicity.
Méthodes De Synthèse
MTSET can be synthesized by reacting 3-mercapto-3-methylbutanoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been used in several studies to obtain MTSET for research purposes.
Applications De Recherche Scientifique
MTSET has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a reagent for site-directed mutagenesis and protein modification. MTSET can be used to modify cysteine residues in proteins, which can alter the protein's function and provide insights into its structure and mechanism of action. Additionally, MTSET has been used to study ion channels, transporters, and enzymes.
Propriétés
IUPAC Name |
3-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-4-11(7-12(10)20-2)8-13(17)16-15(14(18)19)5-6-21-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIIVATGIURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCSC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)